Pyrimidine-4-carbaldehyde oxime

Overview

Description

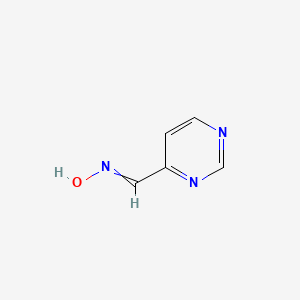

Pyrimidine-4-carbaldehyde oxime: is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids. The compound this compound is characterized by the presence of a nitrosomethylidene group attached to the sixth position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine-4-carbaldehyde oxime typically involves the reaction of pyrimidine derivatives with nitrosating agents. One common method includes the use of nitrosyl chloride (NOCl) or sodium nitrite (NaNO2) in the presence of an acid catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the nitrosomethylidene group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the desired compound.

Chemical Reactions Analysis

Oxidation Reactions

Pyrimidine-4-carbaldehyde oxime undergoes oxidation to yield pyrimidine-4-carboxylic acid. This transformation is typically mediated by strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . For example:

The reaction proceeds via cleavage of the C=N bond, followed by oxidation of the aldehyde group to a carboxylic acid .

Reduction Reactions

Reduction of the oxime group regenerates pyrimidine-4-carbaldehyde. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in alcoholic solvents are commonly employed :

Selective reduction preserves the pyrimidine ring while converting the oxime to the aldehyde .

Nucleophilic Substitution Reactions

The oxime hydroxyl group participates in substitution reactions with electrophiles, forming derivatives such as carbamates and ethers.

Table 1: Substitution Reactions of this compound

For example, reaction with benzyl isocyanate forms O-carbamoyl derivatives under reflux conditions . Copper-mediated O-arylation with aryl halides produces biaryl ethers .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 123.11 g/mol

- IUPAC Name : Pyrimidine-4-carbaldehyde oxime

- CAS Number : 1073-65-0

The compound features an oxime functional group that enhances its reactivity, particularly in biological systems. The presence of the pyrimidine ring contributes to its pharmacological properties.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Studies have shown that this compound exhibits significant anticancer properties. It has been reported to inhibit the growth of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer), with IC values in the low micromolar range, indicating potent activity against these cells .

- Antimicrobial Properties : The compound demonstrates antimicrobial effects against a variety of pathogens. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting key metabolic pathways, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines, thus modulating immune responses .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions:

- Oxidation : The oxime group can be oxidized to form nitrile oxides.

- Reduction : It can be reduced to yield the corresponding amine.

- Substitution Reactions : The compound can participate in electrophilic substitution reactions, leading to diverse derivatives.

These reactions are crucial for synthesizing more complex heterocyclic compounds used in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of pyrimidine derivatives, this compound was found to inhibit cell proliferation by interfering with cellular signaling pathways associated with tumor growth. The compound's interaction with the epidermal growth factor receptor (EGFR) was particularly noted, leading to apoptosis in treated cells .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited bacterial growth through mechanisms that disrupt cell wall integrity and metabolic functions .

Mechanism of Action

The mechanism of action of Pyrimidine-4-carbaldehyde oxime involves its interaction with molecular targets such as enzymes and nucleic acids. The nitrosomethylidene group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. These interactions can result in the inhibition of enzyme activity or the disruption of DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

(6E)-6-(nitrosomethylidene)-1H-pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

(6E)-6-(nitrosomethylidene)-1H-pyrazine: Contains a pyrazine ring, differing in the position of nitrogen atoms.

(6E)-6-(nitrosomethylidene)-1H-pyridazine: Features a pyridazine ring with nitrogen atoms at positions 1 and 2.

Uniqueness

Pyrimidine-4-carbaldehyde oxime is unique due to its specific arrangement of nitrogen atoms in the pyrimidine ring, which influences its chemical reactivity and biological interactions. This compound’s distinct electronic properties and steric effects make it a valuable molecule for various research and industrial applications.

Biological Activity

Pyrimidine-4-carbaldehyde oxime is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

Pyrimidine derivatives, including this compound, are known for their ability to interact with various biological targets. The oxime functional group enhances the pharmacological profile of these compounds, contributing to their bioactivity.

Anticancer Activity

Mechanisms of Action:

this compound exhibits significant anticancer properties through multiple mechanisms:

- Inhibition of Kinases: Many pyrimidine derivatives act as kinase inhibitors. For instance, compounds with similar structures have been shown to inhibit kinases such as VEGFR-2, which is crucial for tumor angiogenesis. This inhibition leads to reduced proliferation and survival of cancer cells .

- Cell Cycle Arrest: Studies have indicated that pyrimidine derivatives can induce cell cycle arrest in the G2/M phase, preventing cancer cells from undergoing mitosis. This effect has been observed in various cancer cell lines .

- Induction of Apoptosis: The compound has been linked to promoting apoptosis in cancer cells by activating apoptotic pathways, leading to programmed cell death .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Variations in substituents on the pyrimidine ring or the oxime group can enhance or diminish its potency against specific targets. For example, analogs with electron-withdrawing groups have shown increased inhibitory activity against certain kinases .

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Cancer Therapy: Due to its ability to inhibit tumor growth and induce apoptosis, it is being explored as a potential treatment for various cancers, including breast and lung cancer .

- Inflammation Control: Its anti-inflammatory properties suggest potential use in treating inflammatory diseases by modulating cytokine production .

- Neuroprotection: Some studies indicate that oxime derivatives may also play a role in neuroprotection by reactivating acetylcholinesterase, which could be beneficial in neurodegenerative conditions .

Properties

IUPAC Name |

N-(pyrimidin-4-ylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c9-8-3-5-1-2-6-4-7-5/h1-4,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVYLIOTFMFXOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.